LogD (pH 7.4) Differentiation: ~11.5-Fold Greater Hydrophilicity Versus the Non-Hydroxylated Analog
At physiological pH (7.4), 4-hydroxy-1-methylpiperidine-4-carboxylic acid exhibits a computed LogD of -3.53, compared with -2.47 for the non-hydroxylated analog 1-methylpiperidine-4-carboxylic acid (CAS 68947-43-3) [1][2]. This ΔLogD of -1.06 represents an approximately 11.5-fold increase in hydrophilicity for the target compound. The difference is driven by the tertiary 4-hydroxy substituent, which introduces an additional hydrogen bond donor and acceptor, and persists across the pH range (ΔLogD at pH 5.5 = -1.03) [1][2].
| Evidence Dimension | LogD distribution coefficient at pH 7.4 (computed, JChem) |
|---|---|
| Target Compound Data | LogD (pH 7.4) = -3.53 |
| Comparator Or Baseline | 1-Methylpiperidine-4-carboxylic acid: LogD (pH 7.4) = -2.47 |
| Quantified Difference | ΔLogD = -1.06 (target ~11.5× more hydrophilic) |
| Conditions | JChem computed LogD; pH 7.4; Chembase database [1][2] |
Why This Matters
A >1 log unit LogD difference at physiological pH translates to meaningfully different aqueous solubility, plasma protein binding, and passive membrane permeability profiles, making the two compounds non-interchangeable in any medicinal chemistry or pharmacokinetic optimization campaign.
- [1] Chembase.cn, Molecule ID 310535: 4-hydroxy-1-methylpiperidine-4-carboxylic acid. JChem LogD (pH 7.4) = -3.53. http://www.chembase.cn/molecule-310535.html View Source
- [2] Chembase.cn, Molecule ID 70021: 1-methylpiperidine-4-carboxylic acid. JChem LogD (pH 7.4) = -2.47. http://en.chembase.cn/molecule-70021.html View Source
